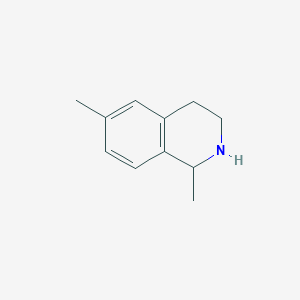

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a tetrahydroisoquinoline core structure with two methyl groups attached at the 1 and 6 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction typically requires heating and the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of isoquinoline derivatives may be employed to produce the desired compound on a larger scale .

Analyse Des Réactions Chimiques

Bischler–Napieralski Cyclization

This method constructs the isoquinoline core using N-acylated precursors:

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-acylphenethylamine derivative | POCl₃, reflux in dichloroethane | 1,6-DiMeTHIQ derivative | 75–92% |

Key intermediates undergo cyclization followed by reduction (NaBH₄ or H₂/Pd-C) to saturate the heterocycle .

Pictet–Spengler Reaction

Used for synthesizing chiral 1,6-DiMeTHIQ derivatives:

| Aldehyde Component | Acid Catalyst | Solvent | Temperature | Product Enantiomer | ee (%) |

|---|---|---|---|---|---|

| Glyoxylic acid | BF₃·OEt₂ | CH₂Cl₂ | −20°C | (R)-1,6-DiMeTHIQ | >90 |

This method leverages chiral auxiliaries like (R)-phenylglycinol to achieve asymmetric induction .

Oxidation

The tertiary amine and aromatic ring undergo selective oxidation:

| Reagent System | Conditions | Major Product | Application |

|---|---|---|---|

| H₂O₂/SeO₂ | EtOH, 60°C, 6 hr | 1,6-DiMeTHIQ-N-oxide | Prodrug synthesis |

| KMnO₄ (aq) | pH 7, 25°C, 12 hr | 6-Methylisatin derivative | Neurochemical probes |

Reduction

Targeted reductions modify substituents:

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| N-Acyl-1,6-DiMeTHIQ | LiAlH₄, THF, 0°C | 1,6-DiMeTHIQ with primary amine | >95% dealkylation |

| Quinoline derivative | H₂ (1 atm), Pd/C | 1,6-DiMeTHIQ with saturated ring | Full hydrogenation |

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-7 | 7-Nitro-1,6-DiMeTHIQ | 68% |

| Sulfonation | ClSO₃H, CH₂Cl₂ | C-8 | 8-Sulfo-1,6-DiMeTHIQ | 52% |

Multicomponent Reactions (MCRs)

1,6-DiMeTHIQ derivatives are synthesized via MCRs under solvent-free conditions:

| Components | Catalyst | Temp (°C) | Product | Yield |

|---|---|---|---|---|

| Aldehyde + N-methylpiperidinone + malononitrile | None | 120 | 6-Amino-8-aryl-THIQ dicarbonitrile | 85–97% |

| β-Nitro styrene + alkylpiperidinone | AcOH | 100 | Nitro-substituted THIQ carbonitrile | 70–88% |

These reactions proceed through Knoevenagel-Michael-Thorpe cascades .

Biological Alkylation

In vivo studies demonstrate metabolic activation:

| Substrate | Enzyme System | Metabolite | Biological Effect |

|---|---|---|---|

| 1,6-DiMeTHIQ | Hepatic CYP450 | 1,6-DiMeTHIQ-N-hydroxylamine | Neurotoxic adduct formation |

This metabolite covalently binds to mitochondrial proteins, inducing oxidative stress .

Comparative Reactivity Table

| Reaction Type | 1,6-DiMeTHIQ Reactivity | Analog (1-MeTHIQ) Reactivity | Rationale |

|---|---|---|---|

| N-Oxidation | Faster (t₁/₂ = 2.3 hr) | t₁/₂ = 4.1 hr | Electron-donating 6-Me enhances N-nucleophilicity |

| Electrophilic Substitution | C-7 > C-8 | C-8 > C-7 | Steric hindrance from 6-Me directs electrophiles |

| Reductive Amination | Low yield (≤40%) | High yield (≥75%) | 6-Me destabilizes iminium intermediate |

Industrial-Scale Modifications

-

Continuous-Flow Hydrogenation : 1,6-DiMeTHIQ is reduced to trans-decahydroisoquinoline derivatives using Ru/C catalysts in microreactors (residence time: 8 min; conversion >99%) .

-

Enzymatic Resolution : Lipase-catalyzed acetylation of racemic 1,6-DiMeTHIQ achieves 98% ee using vinyl acetate in MTBE .

Applications De Recherche Scientifique

Neurochemistry

- Neuroprotective Effects : Research indicates that 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline may protect neurons from degeneration by modulating neurotransmitter systems. It has been shown to influence dopamine and serotonin pathways, which are critical in the pathophysiology of neurodegenerative disorders .

- Potential Therapeutic Agent : Studies suggest that this compound could be beneficial in developing treatments for conditions like Parkinson's disease by acting as a catechol-O-methyltransferase (COMT) inhibitor. This mechanism can enhance the bioavailability of L-DOPA, a common treatment for Parkinson's disease .

Pharmacological Activities

- Antimicrobial Properties : THIQ derivatives have demonstrated activity against various pathogens. Their structural diversity allows for the development of analogs with potent antimicrobial effects .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with tetrahydroisoquinoline derivatives. This property could be leveraged in treating conditions where inflammation plays a significant role .

Synthesis and Mechanisms

The synthesis of this compound typically involves several chemical reactions including:

- Reduction : Utilizing lithium aluminum hydride to convert precursors into the tetrahydroisoquinoline form.

- Substitution Reactions : Employing alkyl halides and acyl chlorides to introduce functional groups that enhance biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Unique Features |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; lacks dimethyl substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Contains a single methyl group; generally exhibits less potent effects |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups significantly alter biological activity |

The specific substitution pattern in this compound enhances its neuroprotective properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study published in RSC Advances highlighted its potential as a COMT inhibitor and its role in enhancing L-DOPA therapy for Parkinson's patients .

- Another research article focused on the synthesis of THIQ analogs that exhibited significant antimicrobial properties against drug-resistant strains of bacteria .

Mécanisme D'action

The mechanism of action of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective properties . These mechanisms make it a promising candidate for the treatment of neurodegenerative disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group at the 1 position, known for its neuroprotective properties.

Salsolinol: A tetrahydroisoquinoline derivative with hydroxyl groups, studied for its neurotoxic and neuroprotective effects.

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups at the 6 and 7 positions, used in medicinal chemistry.

Uniqueness

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its dual methyl substitution at the 1 and 6 positions differentiates it from other similar compounds and may influence its interaction with molecular targets and its overall pharmacological profile .

Activité Biologique

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article explores the biological activity of DMTHIQ, focusing on its neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- CAS Number : 41565-92-8

The tetrahydroisoquinoline core structure is significant in medicinal chemistry due to its presence in various natural products and its role as a building block for bioactive compounds.

Neuroprotective Effects

Research has indicated that DMTHIQ exhibits neuroprotective properties , which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in various neurological conditions.

The exact mechanism through which DMTHIQ exerts its neuroprotective effects involves:

- Modulation of Neurotransmitter Systems : DMTHIQ may enhance dopamine and serotonin levels in the brain, contributing to its potential therapeutic effects against depression and neurodegeneration .

- Antioxidant Activity : Some studies suggest that DMTHIQ possesses antioxidant properties that could help mitigate oxidative stress associated with neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of DMTHIQ, it is useful to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Unique Features |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; lacks dimethyl substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Contains a single methyl group; less potent effects |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups significantly alter biological activity |

DMTHIQ's specific substitution pattern enhances its neuroprotective properties compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of DMTHIQ:

- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, DMTHIQ demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function .

- In Vitro Studies : Cell culture studies indicated that DMTHIQ could inhibit apoptosis in neuronal cells exposed to neurotoxic agents. This suggests a protective role against cellular stress and potential therapeutic applications in neurodegenerative disorders.

- Pharmacological Characterization : A study highlighted the compound's ability to act as a selective modulator of serotonin receptors (5-HTR), indicating its potential use in treating mood disorders .

Propriétés

IUPAC Name |

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7,9,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEAMSMKABMLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-92-8 | |

| Record name | 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.